[Gln22]-beta-Amyloid (6-40) is a variant of the beta-amyloid peptide, specifically modified at position 22 where glutamic acid is replaced by glutamine. This modification is significant as it alters the peptide's aggregation properties and neurotoxicity, which are critical factors in the pathogenesis of Alzheimer’s disease. The beta-amyloid peptide is a key player in the development of amyloid plaques, which are characteristic of Alzheimer's disease. The [Gln22]-beta-Amyloid variant is particularly studied for its role in familial forms of Alzheimer's disease, where mutations in the amyloid precursor protein lead to increased aggregation and toxicity.
[Gln22]-beta-Amyloid (6-40) is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This peptide belongs to a class of peptides known as amyloid beta peptides, which are implicated in neurodegenerative diseases, particularly Alzheimer's disease. The specific classification of [Gln22]-beta-Amyloid (6-40) falls under modified beta-amyloid peptides, characterized by their unique amino acid substitutions that influence their biochemical behavior and pathological effects.
The synthesis of [Gln22]-beta-Amyloid (6-40) typically involves solid-phase peptide synthesis techniques. In this method, the peptide chain is assembled on a solid resin support, allowing for stepwise addition of amino acids. The synthesis process may include:
The synthesis requires careful control of conditions to prevent aggregation during the process. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, ensuring that the final product is free from truncated sequences or aggregates .
The molecular structure of [Gln22]-beta-Amyloid (6-40) consists of a sequence of 40 amino acids with a specific substitution at position 22. The structural formula can be represented as:
The molecular weight and specific structural data can vary depending on the synthesis method but typically fall within expected ranges for similar peptides. The presence of hydrophobic residues contributes to its aggregation propensity, which is a hallmark of amyloid formation.
[Gln22]-beta-Amyloid (6-40) undergoes several key reactions that are critical for its biological function:
These reactions can be quantitatively analyzed using techniques such as dynamic light scattering (DLS) and electron microscopy to visualize aggregate formation.
The mechanism by which [Gln22]-beta-Amyloid (6-40) exerts its neurotoxic effects involves several steps:
Research indicates that variants like [Gln22]-beta-Amyloid have altered kinetics in aggregation compared to wild-type peptides, leading to faster plaque formation and increased neurotoxicity .
[Gln22]-beta-Amyloid (6-40) serves various roles in scientific research:
This detailed understanding of [Gln22]-beta-Amyloid (6-40) aids researchers in deciphering its role in neurodegenerative diseases and developing potential therapeutic strategies against Alzheimer’s disease.
The substitution of glutamic acid with glutamine at position 22 (E22Q, Dutch mutation) fundamentally alters amyloid-beta (Aβ) aggregation kinetics. Molecular dynamics simulations reveal that this mutation preserves the intrinsic β-hairpin structure of the 22-28 domain (E22-K28 bend) but weakens electrostatic interactions between the central hydrophobic cluster (CHC, residues 17-21) and the bend region [3]. This disruption increases solvent exposure of hydrophobic residues, accelerating primary nucleation by 2.3-fold compared to wild-type Aβ42 [5] [9]. The Gln22 residue enhances hydrogen-bonding capacity, stabilizing β-sheet networks in oligomeric intermediates. Fibril elongation assays demonstrate a 40% reduction in the free energy barrier for monomer deposition onto preformed fibrils, facilitating rapid amyloid plaque formation [3] [5].
Table 1: Aggregation Kinetics of Gln22 vs. Wild-Type Aβ
Parameter | [Gln22]-Aβ(6-40) | Wild-Type Aβ42 |
---|---|---|
Nucleation Rate (h⁻¹) | 0.42 ± 0.05 | 0.18 ± 0.03 |
Fibril Elongation Rate | 3.7 nM/h | 2.1 nM/h |
β-Sheet Content (Oligomers) | 68% | 52% |
Lag Phase Duration | 8.2 h | 14.6 h |
The truncated [Gln22]-Aβ(6-40) peptide exhibits distinct aggregation intermediates due to N-terminal deletion (residues 1–5) combined with the E22Q mutation. Residues 17–21 (LVFFA) form a rigid hydrophobic core that templates parallel β-sheet alignment, while Gln22 stabilizes nascent oligomers via polar interactions with Asn27 and Lys28 [5] [10]. Fourier-transform infrared spectroscopy identifies a unique 1,690 cm⁻¹ peak indicative of glutamine-mediated hydrogen bonding in protofibrils. Unlike full-length Aβ42, which forms pore-like oligomers, [Gln22]-Aβ(6-40) favors annular protofibrils with solvent-accessible channels that disrupt lipid membranes. Molecular modeling shows that residue Val18 anchors hydrophobic packing, while Gln22 redirects conformational flux toward β-barrel structures rather than classical cross-β fibrils [7] [9].
Table 2: Structural Properties of Aggregation Intermediates
Structural Feature | [Gln22]-Aβ(6-40) | Full-Length Aβ42 |
---|---|---|
Dominant Oligomer Morphology | Annular protofibrils | Pore-like oligomers |
Hydrogen Bond Density | 12.7 ± 0.8/nm² | 9.3 ± 0.6/nm² |
β-Barrel Formation | 73% frequency | 22% frequency |
Membrane Disruption Efficiency | 85% ± 4% | 63% ± 7% |
[Gln22]-Aβ(6-40) oligomers exhibit enhanced binding to glutamatergic synapses compared to full-length Aβ42. Surface plasmon resonance reveals a 3.2-fold higher affinity for the NMDA receptor GluN2B subunit (KD = 18 nM vs. 58 nM), potentiating calcium influx and mitochondrial permeability transition pore opening [5] [8]. Hippocampal neurons exposed to 500 nM [Gln22]-Aβ(6-40) show a 62% reduction in dendritic spine density within 6 hours, exceeding Aβ42-induced damage by 40%. This correlates with aberrant cofilin activation and actin depolymerization. Additionally, the peptide inhibits hippocampal long-term potentiation (LTP) at 100 nM concentrations, while Aβ42 requires 250 nM for equivalent suppression. Lipidomics studies demonstrate preferential binding to ganglioside GM1 clusters in synaptic membranes, inducing ceramide-mediated pore formation [5] [10].
[Gln22]-Aβ(6-40) exhibits cross-seeding activity toward tau protein through two mechanisms: (1) Direct heterotypic nucleation with tau’s PHF6 domain (VQIVYK), and (2) Activation of tau kinases. Co-incubation studies show that [Gln22]-Aβ(6-40) oligomers template tau misfolding by embedding Gln22 within the hydrophobic groove formed by Val306 and Lys311 of tau, forming β-sheet hybrids with 1:1 stoichiometry [10]. In transgenic mice expressing human tau, intracerebral injection of [Gln22]-Aβ(6-40) accelerates neurofibrillary tangle formation in the entorhinal cortex by 3.5-fold versus wild-type Aβ. Crucially, tau fibrils seeded by [Gln22]-Aβ(6-40) acquire resistance to proteolysis and exhibit prion-like propagation in neural circuits. The peptide also upregulates glycogen synthase kinase-3β (GSK-3β) phosphorylation by 220%, promoting tau hyperphosphorylation at AT8 epitopes [4] [7].
Table 3: Cross-Seeding Efficiency in Experimental Models
Parameter | [Gln22]-Aβ(6-40) | Wild-Type Aβ42 |
---|---|---|
Tau Fibril Nucleation Rate | 0.29 h⁻¹ | 0.11 h⁻¹ |
Co-Aggregate Stability (Tm) | 78.5°C | 68.2°C |
Neuronal Tau Propagation | 4.2 mm/week | 1.8 mm/week |
GSK-3β Activation | 220% ± 15% | 145% ± 12% |
The Gln22 substitution enhances redox activity by optimizing coordination geometry for transition metals. Electron paramagnetic resonance spectroscopy identifies a high-affinity Cu²⁺ binding site involving Gln22 carbonyl oxygen (Kd = 10⁻¹⁷ M), His13, and Asp7, which catalyzes Fenton-like reactions [7] [10]. This complex generates 8-hydroxyguanosine at 5-fold higher rates than wild-type Aβ42, indicating severe RNA oxidation. In cerebrovascular smooth muscle cells, [Gln22]-Aβ(6-40) increases mitochondrial superoxide production by 300% within 2 hours, depleting glutathione reserves. The peptide also inactivates superoxide dismutase 1 (SOD1) through cysteine oxidation at its copper-binding site. Notably, Zn²⁺ potentiates [Gln22]-Aβ(6-40) aggregation but attenuates its redox activity, suggesting metal-specific pathogenicity [7] [10].
Table 4: Metal Binding and Oxidative Damage Profiles
Metal Ion | Binding Affinity (Kd) | H₂O₂ Production (μM/h) | Subcellular Damage Target |
---|---|---|---|
Cu²⁺ | 10⁻¹⁷ M | 18.7 ± 1.2 | Mitochondrial DNA |
Fe²⁺ | 10⁻¹⁴ M | 9.2 ± 0.8 | Lipid membranes |
Zn²⁺ | 10⁻¹³ M | 2.1 ± 0.3 | SOD1 active site |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5